Diethyl 2-naphthylaminomethylenemalonate
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Overview
Description
Diethyl 2-naphthylaminomethylenemalonate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of a naphthyl group attached to the aminomethylene moiety, which is further connected to the diethyl malonate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-naphthylaminomethylenemalonate typically involves the alkylation of diethyl malonate with a suitable naphthylamine derivative. The general synthetic route can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with a naphthylamine derivative under controlled conditions to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-naphthylaminomethylenemalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
Diethyl 2-naphthylaminomethylenemalonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its biological activity and potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of diethyl 2-naphthylaminomethylenemalonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl 2-methyl-2-(1-naphthyl)malonate: A similar compound with a methyl group instead of an aminomethylene group.
Diethyl 2-(2-naphthylmethyl)malonate: Another naphthyl derivative with a different substitution pattern.
Uniqueness
Diethyl 2-naphthylaminomethylenemalonate is unique due to the presence of the aminomethylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
diethyl 2-[(naphthalen-2-ylamino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-17(20)16(18(21)23-4-2)12-19-15-10-9-13-7-5-6-8-14(13)11-15/h5-12,19H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVCXZVQLDZION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347526 |
Source
|
Record name | STK065910 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94165-39-6 |
Source
|
Record name | STK065910 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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